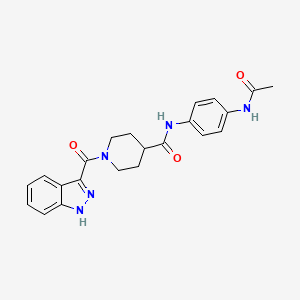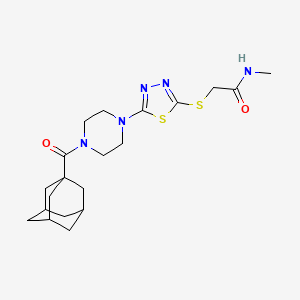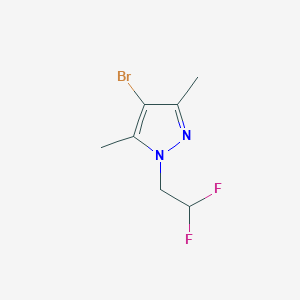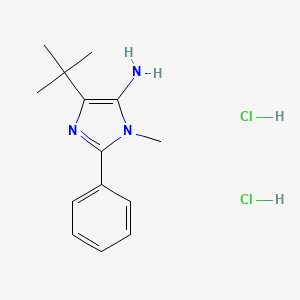![molecular formula C19H21Cl2N3O4S3 B2543648 5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1327586-55-9](/img/structure/B2543648.png)
5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as chloro-substituted thiophenes and thiazoles, which are of interest due to their biological activities. For instance, Paper 1 describes the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides with potent antitubercular activity . Paper 2 focuses on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which were evaluated for antifungal activity . These studies highlight the significance of chloro-substituted thiophenes and thiazoles in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with readily available starting materials. In Paper 1, the synthesis of the 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate is achieved through the oxidation of an aldehyde precursor . This intermediate is then coupled with various amines to yield the final carboxamide products. Similarly, Paper 2 describes the preparation of thiazole-containing benzamides by reacting 5-(bromoacetyl) salicylamide with different thioureas and thioamides . These methods demonstrate the versatility of amide bond formation and heterocycle synthesis in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of the compounds discussed in the papers are characterized by NMR and mass spectral analysis . These techniques provide detailed information about the molecular framework and substitution patterns of the synthesized compounds. The presence of chloro, thiophene, and thiazole groups is indicative of molecules that can engage in various interactions with biological targets, which is crucial for their potential therapeutic effects.
Chemical Reactions Analysis
The chemical reactions employed in the synthesis of these compounds involve nucleophilic substitution, amide bond formation, and oxidation . These reactions are fundamental in constructing the core structures and introducing functional groups that are essential for the biological activity of the compounds. The use of reagents like sodium chlorite, hydrogen peroxide, and carbodiimides highlights the importance of selecting appropriate conditions to achieve the desired transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds are likely influenced by the presence of the chloro, thiophene, and thiazole groups, as well as the overall molecular geometry . These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been studied for its potential anticancer activity. New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, structurally similar to the compound , were synthesized and evaluated. They were found promising for the search of new anticancer agents, indicating the potential of such compounds in cancer treatment (Horishny et al., 2020).
Antitubercular Activity
Compounds structurally similar, like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were designed and evaluated for antitubercular activity. These compounds demonstrated promising antitubercular properties with lower cytotoxicity profiles, which might suggest potential applications of related compounds in treating tuberculosis (Marvadi et al., 2020).
Antimicrobial Activity
The compound's relevance in antimicrobial applications is highlighted by similar compounds such as 2-Morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, which were found to possess good or moderate antimicrobial activity. This suggests the potential of similar compounds, including the one , in antimicrobial treatments (Sahin et al., 2012).
Propiedades
IUPAC Name |
5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S3.ClH/c1-30(25,26)13-2-3-14-16(12-13)29-19(21-14)23(7-6-22-8-10-27-11-9-22)18(24)15-4-5-17(20)28-15;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDITXGMRKIGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)
![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)





![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)